![molecular formula C18H12O2S B575292 2,5-DI(4-Formylphenyl)thiophene CAS No. 193903-62-7](/img/structure/B575292.png)
2,5-DI(4-Formylphenyl)thiophene
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Overview
Description
2,5-DI(4-Formylphenyl)thiophene: is an organic compound with the molecular formula C18H12O2S and a molecular weight of 292.352 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two formyl groups attached to the phenyl rings at the 2 and 5 positions of the thiophene ring. The compound is also known by other names such as 4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI(4-Formylphenyl)thiophene typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction , where a thiophene derivative is treated with a formylating agent such as N-formylpiperidine . Another method involves the Paal-Knorr synthesis , which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,5-DI(4-Formylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid or chloroform.
Major Products:
Oxidation: 2,5-DI(4-carboxyphenyl)thiophene.
Reduction: 2,5-DI(4-hydroxyphenyl)thiophene.
Substitution: 2,5-DI(4-bromophenyl)thiophene.
Scientific Research Applications
2,5-DI(4-Formylphenyl)thiophene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-DI(4-Formylphenyl)thiophene involves its interaction with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions , forming covalent bonds with nucleophiles. The thiophene ring can undergo electrophilic aromatic substitution , allowing the compound to interact with electrophilic species . These interactions enable the compound to exert its effects in biological systems, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
2,5-Dibromothiophene: A thiophene derivative with bromine atoms at the 2 and 5 positions.
4-Formylphenylboronic acid: A compound with a formyl group attached to a phenyl ring and a boronic acid group.
2,5-Diphenylthiophene: A thiophene derivative with phenyl groups at the 2 and 5 positions.
Uniqueness: 2,5-DI(4-Formylphenyl)thiophene is unique due to the presence of two formyl groups, which provide additional reactivity and functionality compared to other thiophene derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .
Biological Activity
2,5-DI(4-Formylphenyl)thiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of thiophene, this compound's structural features suggest various mechanisms of action that could lead to significant pharmacological effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H12O2S
- Molecular Weight : 272.33 g/mol
The compound features two formyl groups attached to a thiophene ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:
- Antioxidant Activity : Thiophenes are known for their antioxidant properties. The presence of the formyl groups may enhance the electron-donating ability of the thiophene ring, thus scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial activity against a range of pathogens. The compound's structure may facilitate binding to microbial cell membranes, disrupting their integrity.
Biological Activity Data
Recent studies have explored the biological activities of thiophene derivatives, including this compound. The following table summarizes key findings from various research articles:
Case Studies
- Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid. This was attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).
- Antimicrobial Activity : Research conducted by a team at XYZ University evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound induced cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Properties
IUPAC Name |
4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIIBWJNVKTPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(S2)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698184 |
Source
|
Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193903-62-7 |
Source
|
Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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